molecular formula C9H9N9OS B11531835 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide CAS No. 5761-19-3

2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide

Cat. No.: B11531835
CAS No.: 5761-19-3
M. Wt: 291.30 g/mol
InChI Key: CPMIFZXSKPFOKY-UHFFFAOYSA-N
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Description

2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide is a complex organic compound characterized by its unique triazole and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions. The subsequent introduction of the pyrazine moiety is often accomplished via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide involves its interaction with specific molecular targets. The triazole and pyrazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide stands out due to its unique combination of triazole and pyrazine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

5761-19-3

Molecular Formula

C9H9N9OS

Molecular Weight

291.30 g/mol

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-pyrazin-2-ylacetamide

InChI

InChI=1S/C9H9N9OS/c10-17-5-13-18-8(17)15-16-9(18)20-4-7(19)14-6-3-11-1-2-12-6/h1-3,5H,4,10H2,(H,12,14,19)

InChI Key

CPMIFZXSKPFOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)NC(=O)CSC2=NN=C3N2N=CN3N

Origin of Product

United States

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